molecular formula C8H8BrClN2O B13253527 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No.: B13253527
M. Wt: 263.52 g/mol
InChI Key: UGKFQOUOYMKSAS-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS 1955554-89-8) is a high-value chemical intermediate in pharmaceutical research and development. With the molecular formula C8H8BrClN2O and a molecular weight of 263.52, this compound is a versatile building block for the synthesis of more complex nitrogen-containing heterocycles . Pyrrolopyridine scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purine nucleotides, which allows them to exhibit a broad spectrum of biological activities . Researchers utilize this brominated and methoxylated pyrrolopyridine derivative as a critical precursor in various synthetic transformations, including transition metal-catalyzed cross-couplings, to construct novel compounds for biological screening . This makes it particularly valuable in the search for new therapeutic agents. Its core structure is closely related to pyrrolo[2,3-d]pyrimidines, which are extensively investigated for their potent antimicrobial properties against drug-resistant bacteria and fungi, as well as for their antiviral and antitumor potential . Furthermore, the pyrrolo[3,4-c]pyridine isomer has been studied for its applications in diseases of the nervous system and for its antidiabetic activity, highlighting the broad pharmacological relevance of this family of fused heterocycles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8BrClN2O

Molecular Weight

263.52 g/mol

IUPAC Name

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride

InChI

InChI=1S/C8H7BrN2O.ClH/c1-12-8-7(9)5-2-3-10-6(5)4-11-8;/h2-4,10H,1H3;1H

InChI Key

UGKFQOUOYMKSAS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1Br)C=CN2.Cl

Origin of Product

United States

Preparation Methods

Bromination of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

The most prevalent method involves electrophilic aromatic substitution, specifically bromination, of 5-methoxy-1H-pyrrolo[2,3-c]pyridine . This process is typically carried out using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) .

Reaction Scheme:

5-Methoxy-1H-pyrrolo[2,3-c]pyridine + Br₂ / NBS → 4-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Reaction Conditions:

Parameter Typical Range/Condition Notes
Brominating agent Bromine (Br₂) or NBS NBS preferred for selectivity
Solvent Dichloromethane (DCM), Chloroform Inert, non-protic solvents
Temperature 0°C to room temperature Lower temperatures favor regioselectivity
Reaction time 1–4 hours Monitored via TLC or HPLC

Procedure:

  • Dissolve 5-methoxy-1H-pyrrolo[2,3-c]pyridine in DCM.
  • Cool the mixture to 0°C.
  • Add NBS slowly with stirring, maintaining temperature.
  • Allow the reaction to proceed to completion.
  • Quench with water, extract organic layer, wash, dry, and concentrate.

Hydrochloride Salt Formation

Post bromination, the free base is converted into its hydrochloride salt to enhance stability and solubility:

4-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine + HCl (gas or aqueous) → 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

This is achieved by bubbling dry HCl gas into an ethanolic or methanolic solution of the free base or by adding concentrated HCl directly, followed by solvent evaporation and recrystallization.

Optimization Strategies and Reaction Conditions

Aspect Optimization Approach References/Notes
Bromination selectivity Use of NBS at low temperature Minimizes polybromination
Solvent choice Dichloromethane or chloroform Inert, facilitates electrophilic substitution
Temperature 0°C to 5°C Enhances regioselectivity
Reaction time 2–4 hours Ensures complete conversion

Note: Excess brominating agent can lead to over-bromination; thus, stoichiometric control (1.1–1.2 equivalents) is critical.

Industrial-Scale Synthesis Considerations

For large-scale production, process modifications include:

Process safety is paramount due to the toxicity and corrosiveness of bromine reagents. Proper venting, neutralization, and waste treatment are mandatory.

Alternative Synthetic Approaches

While the primary route involves direct bromination, alternative methods include:

Summary of Key Data

Parameter Details
Molecular Formula C₈H₈BrClN₂O
Molecular Weight 263.52 g/mol
Reaction Type Electrophilic aromatic substitution (bromination)
Common Reagents Bromine, N-bromosuccinimide (NBS), HCl for salt formation
Reaction Solvent Dichloromethane, chloroform
Reaction Temperature 0°C to room temperature

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, thereby inhibiting their activity. This leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Research Findings

Structural Flexibility : The [2,3-c] fusion in the target compound provides a planar geometry conducive to intercalation in enzyme active sites, unlike the sterically hindered [2,3-b] isomers .

Substituent Effects : Bromine at position 4 improves halogen bonding with kinases, while methoxy at position 5 enhances solubility without compromising aromatic stacking .

Safety : Hydrochloride salts of pyrrolopyridines generally require inert storage to prevent decomposition, as seen in analogues like 4-chloro-1-(methoxymethyl)-2-methyl derivatives .

Biological Activity

4-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS No. 1204298-60-1) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article discusses the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C8_8H7_7BrN2_2O
  • Molecular Weight : 227.06 g/mol
  • Melting Point : Not available
  • Boiling Point : Not available
  • LogP : 2.334 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 37.91 Ų, suggesting good permeability properties for biological membranes .

Anticancer Activity

Research indicates that pyrrolo[2,3-c]pyridine derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, a study demonstrated that derivatives of pyrrolo[3,4-c]pyridine displayed cytotoxic effects against ovarian and breast cancer cell lines, with some compounds showing selective toxicity towards cancer cells over normal cells .

CompoundCell Line TestedIC50 (µM)Comments
Compound AOvarian Cancer10Moderate cytotoxicity
Compound BBreast Cancer15Limited toxicity to healthy cells
Compound CHepG2 (Liver Cancer)8Induces apoptosis via caspase activation

Antimycobacterial Activity

The compound has also been investigated for its antimycobacterial properties. Studies have shown that certain derivatives inhibit the growth of Mycobacterium tuberculosis with MIC values below 0.15 µM, indicating potent activity against this pathogen. The mechanism involves interference with fatty acid synthesis pathways critical for mycobacterial survival .

Neuroprotective Effects

Pyrrolo[2,3-c]pyridine derivatives have been studied for their neuroprotective effects as well. They have been shown to modulate neurotransmitter systems and exhibit analgesic properties, making them potential candidates for treating neurodegenerative diseases and pain management .

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted the antiviral potential of pyrrolo[3,4-c]pyridine derivatives against HIV-1. Compounds were tested for their ability to inhibit viral replication, with some showing EC50 values below 10 µM. The structural modifications at specific positions significantly influenced their activity .
  • Structure-Activity Relationship (SAR) : Research into the SAR of these compounds revealed that substituents at the 4-position of the pyrrolopyridine scaffold play a crucial role in determining biological activity. For example, ethyl and phenyl substituents enhanced anti-HIV activity compared to other groups .
  • Cytotoxicity Studies : In a comparative study on various pyrrolo derivatives, one compound exhibited IC50 values indicating high cytotoxicity against cancer cell lines while maintaining low toxicity towards non-cancerous cells, suggesting a selective action that could be exploited in cancer therapy .

Q & A

Basic Research Questions

Q. How can synthetic routes for 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride be optimized to improve yield and purity?

  • Methodological Answer : Utilize predictive tools (e.g., REAXYS, PISTACHIO) to plan one-step or multi-step synthesis routes. For example, bromination and methoxylation steps can be optimized by varying catalysts (e.g., Pd for cross-coupling) or reaction temperatures. Monitor intermediate purity via HPLC and confirm structural fidelity using 1H^1H-/13C^{13}C-NMR. Ensure anhydrous conditions for methoxy group introduction to avoid side reactions .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the fused pyrrolo-pyridine core and substituent positions using single-crystal diffraction (e.g., R-factor < 0.06 for reliability) .
  • 2D NMR : Employ COSY and HSQC to assign proton-proton correlations and carbon-proton connectivity, particularly for distinguishing methoxy and bromo substituents .
  • Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., 79/81Br^{79/81}Br splitting) .

Q. How should solubility and stability be evaluated for this compound in biological assays?

  • Methodological Answer : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) via dynamic light scattering (DLS). Assess stability under assay conditions (e.g., 37°C, 24h) using LC-MS to detect degradation products. Store the hydrochloride salt at 2–8°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution on the pyrrolo-pyridine scaffold?

  • Methodological Answer :

  • Directing groups : Use transient protecting groups (e.g., SEM for NH protection) to guide bromination/methoxylation to the desired positions .
  • Computational modeling : Apply DFT calculations to predict electron density maps and identify reactive sites (e.g., C4 vs. C5 positions) .
  • Kinetic studies : Compare reaction rates under varying conditions (e.g., Br2_2 vs. NBS) to favor regioselective outcomes .

Q. How can computational methods predict the compound’s reactivity in kinase inhibition assays?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of target kinases (e.g., JAK2 or EGFR). Validate predictions with in vitro enzymatic assays (IC50_{50} determination) .
  • QSAR models : Correlate substituent electronic effects (e.g., bromo’s hydrophobicity, methoxy’s H-bonding) with inhibitory activity .

Q. How can contradictory biological activity data across studies be reconciled?

  • Methodological Answer :

  • Purity verification : Re-analyze batches via HPLC (≥98% purity threshold) to rule out impurities influencing activity .
  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. What mechanistic insights can be gained from studying the hydrochloride salt’s role in biological systems?

  • Methodological Answer :

  • Counterion effects : Compare freebase vs. hydrochloride forms in solubility and membrane permeability assays (e.g., PAMPA).
  • pH-dependent studies : Evaluate protonation states using 1H^1H-NMR titrations to assess how ionization affects receptor binding .

Data Analysis & Experimental Design

Q. How to design SAR studies for derivatives of this compound?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with halogen (Cl, I) or alkyl substitutions at C4/C5. Use parallel synthesis for high-throughput screening .
  • Biological prioritization : Rank analogs by in vitro potency (e.g., IC50_{50}), followed by ADMET profiling (e.g., microsomal stability, CYP inhibition) .

Q. What statistical approaches resolve variability in crystallographic data?

  • Methodological Answer : Apply R-free validation and refine structures using SHELXL. Use a data-to-parameter ratio > 10 to ensure model robustness. Cross-check with powder XRD if single crystals are scarce .

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